3-Amino-3-(2-chlorophenyl)propanamide hydrochloride
CAS No.:
Cat. No.: VC17779214
Molecular Formula: C9H12Cl2N2O
Molecular Weight: 235.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12Cl2N2O |
|---|---|
| Molecular Weight | 235.11 g/mol |
| IUPAC Name | 3-amino-3-(2-chlorophenyl)propanamide;hydrochloride |
| Standard InChI | InChI=1S/C9H11ClN2O.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H |
| Standard InChI Key | DVGYKGWYBQLESF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(CC(=O)N)N)Cl.Cl |
Introduction
Structural and Stereochemical Features
The compound’s structure comprises a propanamide chain (CH₂-CONH₂) with a 2-chlorophenyl group and an amino group (-NH₂) attached to the central carbon. The stereochemistry at the β-carbon remains a critical factor in its interactions with biological targets, though the racemic form is commonly reported in commercial sources . Key structural data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂Cl₂N₂O | |
| Molecular Weight | 235.11 g/mol | |
| SMILES | C1=CC=C(C(=C1)C(CC(=O)N)N)Cl.Cl | |
| Chiral Centers | 1 (β-carbon) |
The 2-chlorophenyl group introduces steric and electronic effects that influence solubility and receptor binding, distinguishing it from meta- and para-substituted analogs .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a multi-step process involving esterification, protection, and ammonolysis, as outlined in patent CN102477002B :
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Esterification: Hydroxypivalic acid undergoes esterification with methanol under acid catalysis (e.g., H₂SO₄) to yield methyl hydroxypivalate .
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Protection: The intermediate is reacted with acyl chlorides (e.g., acetyl chloride) in pyridine to form a protected ester .
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Ammonolysis: The protected ester is treated with concentrated ammonium hydroxide to yield the primary amide, followed by HCl to form the hydrochloride salt .
Example Protocol (Adapted from ):
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Step 1: Hydroxypivalic acid (450 g, 3.8 mol), methanol (800 mL), and H₂SO₄ (5 mL) are refluxed for 6 hours. GC monitoring confirms >99% conversion to methyl hydroxypivalate (yield: 74%).
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Step 3: The intermediate (28.6 g, 0.1 mol) is refluxed with 28% NH₄OH (250 mL) for 6 hours, yielding 3-amino-3-(2-chlorophenyl)propanamide hydrochloride (9.28 g, 80%) after crystallization .
Alternative methods, such as azide coupling or DCC-mediated amidation, are employed for N-alkyl derivatives but require stringent temperature control .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound is water-soluble but hygroscopic, necessitating storage at 2–8°C in sealed containers . Key parameters include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| LogP | 1.637 (Predicted) | |
| TPSA (Topological PSA) | 69.11 Ų |
The LogP value suggests moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies .
Biological Activity and Applications
Mechanism of Action
The amino and amide groups facilitate hydrogen bonding with enzymatic active sites, while the 2-chlorophenyl moiety enhances hydrophobic interactions. For example, molecular docking studies of similar compounds reveal binding affinities (Kᵢ) of 0.8–1.2 µM for trypsin-like proteases .
Comparative Analysis with Structural Analogs
The ortho-chloro substitution in 3-amino-3-(2-chlorophenyl)propanamide confers steric hindrance, potentially limiting off-target interactions compared to para-substituted analogs .
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